

chemical structure and stereochemistry of 2-Hydroxymethylene ethisterone

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Compound of Interest

Compound Name: 2-Hydroxymethylene ethisterone

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **2-Hydroxymethylene Ethisterone**

Introduction

2-Hydroxymethylene ethisterone is a synthetic steroidal compound derived from ethisterone, a progestin. It is recognized as an intermediate in the synthesis of other complex steroids and has been identified as a metabolite of the drug Danazol.[1][2][3] This document provides a detailed overview of its chemical structure, stereochemical configuration, and physicochemical properties, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

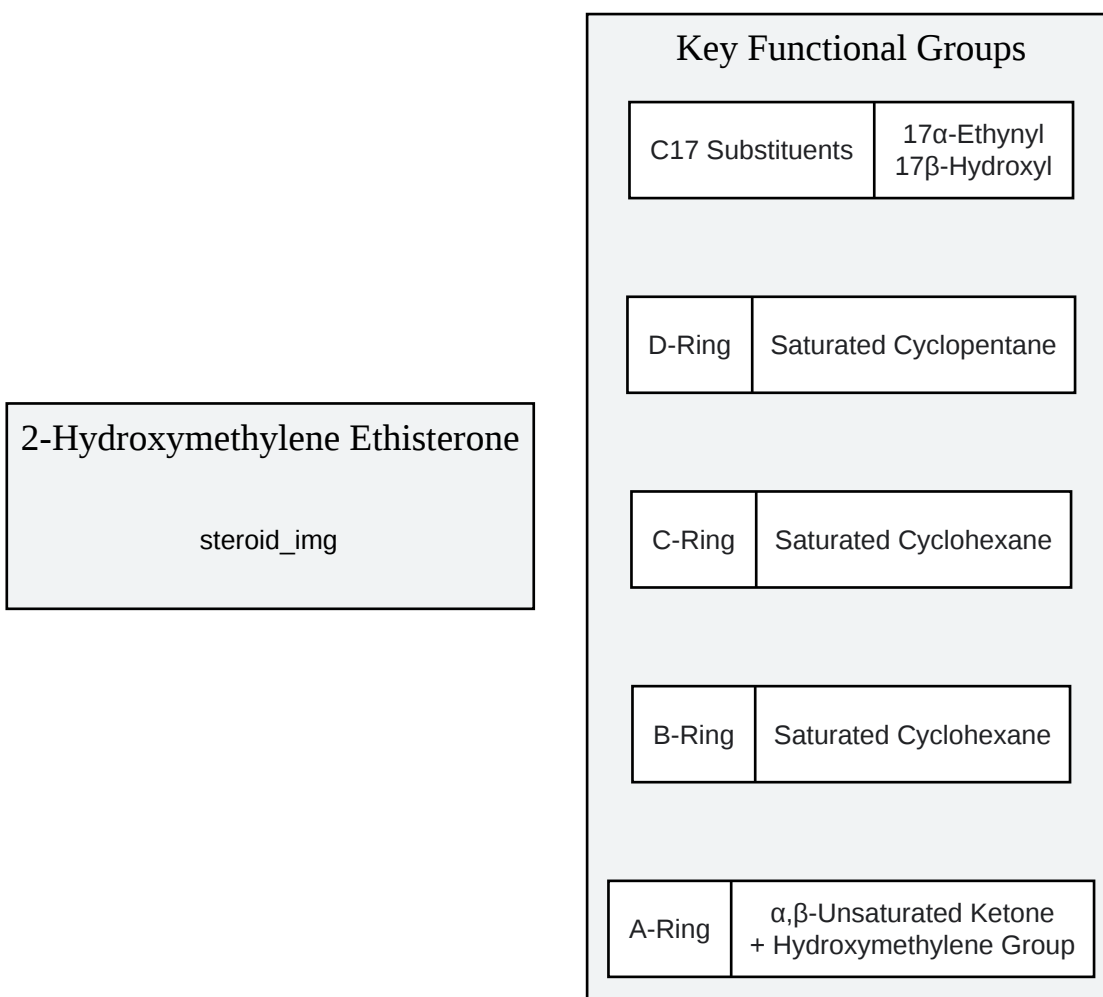
2-Hydroxymethylene ethisterone is a derivative of the androstane steroid nucleus, characterized by the introduction of a hydroxymethylene group at the C2 position of the A-ring of ethisterone.

Systematic Name (IUPAC): (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[4]

Synonyms:

- (17 α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one[2][5]
- 17-Ethynyl-2-(hydroxymethylene)-testosterone[2][5][6]

The fundamental structure is depicted below.



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Figure 1: Chemical Structure of **2-Hydroxymethylene Ethisterone**.

Stereochemistry

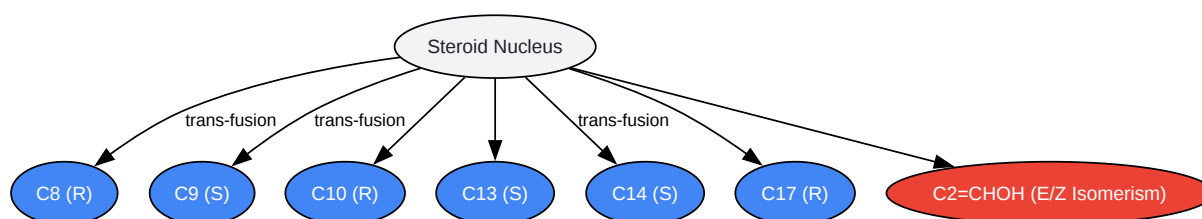
The stereochemistry of **2-Hydroxymethylene ethisterone** is complex, featuring multiple chiral centers inherent to the steroid framework. The specific spatial arrangement of atoms is critical

for its biological activity. The IUPAC name defines the absolute configuration at six stereocenters: C8, C9, C10, C13, C14, and C17.

The stereochemical configuration is as follows:

- C8: R configuration
- C9: S configuration
- C10: R configuration
- C13: S configuration
- C14: S configuration
- C17: R configuration

The InChI string InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 further confirms this stereochemical assignment.[4] The hydroxymethylene group at C2 introduces the potential for E/Z isomerism. The IUPAC name (2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)... suggests the E-isomer is a defined form of this compound.[7]



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Figure 2: Key Stereochemical Features.

Physicochemical and Analytical Data

Quantitative data for **2-Hydroxymethylene ethisterone** is primarily based on computational models and supplier specifications. Detailed experimental spectroscopic data is not widely published.

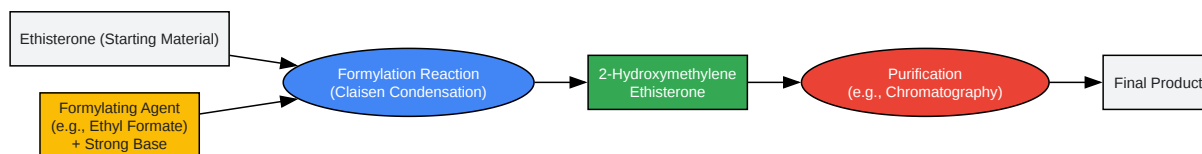
Property	Value	Source
CAS Number	2787-02-2	[1][4][6]
Molecular Formula	C ₂₂ H ₂₈ O ₃	[1][2][4]
Molecular Weight	340.46 g/mol	[1][2][6]
Exact Mass	340.20384475 Da	[4]
Appearance	Pale Yellow Solid	[5]
Purity (HPLC)	>95%	[7]
XLogP3 (Computed)	3.9	[4]
Polar Surface Area	57.5 Å ²	[4]
Storage Temperature	2°C - 8°C	[2][5]

Experimental Protocols

Detailed, peer-reviewed synthesis and characterization protocols for **2-Hydroxymethylene ethisterone** are not readily available in the public domain. However, its identity as a derivative of ethisterone suggests a synthetic route involving the formylation of the parent steroid.

Conceptual Synthesis Workflow

The synthesis would likely involve the reaction of ethisterone with a formylating agent, such as ethyl formate, in the presence of a strong base (e.g., sodium methoxide) to introduce the hydroxymethylene group at the C2 position, which is alpha to the C3 ketone.



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Figure 3: Conceptual Synthesis Workflow.

Structural Characterization

Standard analytical techniques are employed to confirm the structure and purity of steroidal compounds. While specific datasets for this molecule are scarce in literature, a typical characterization would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the carbon skeleton and the position of substituents. The signals from the hydroxymethylene group ($-\text{CH}=\text{OH}$) and the absence of one of the C2 protons would be key indicators.[6] While data for the title compound is not found, ^1H NMR data for the parent compound, ethisterone, is available for comparison.[8]
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
- Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl ($-\text{OH}$), ketone ($\text{C}=\text{O}$), alkyne ($\text{C}\equiv\text{C}$), and alkene ($\text{C}=\text{C}$) groups.[6]
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[7]
- X-ray Crystallography: This technique would provide unambiguous proof of the three-dimensional structure and absolute stereochemistry.[9][10] However, no published crystal structure for **2-Hydroxymethylene ethisterone** was identified in the initial search.

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